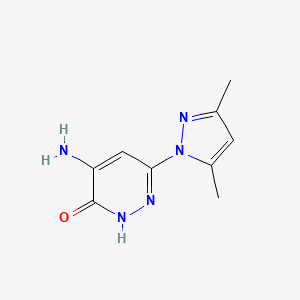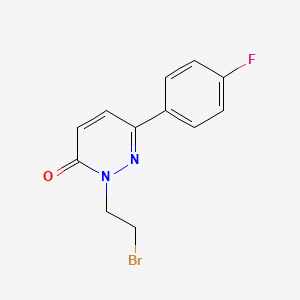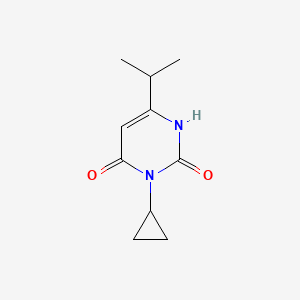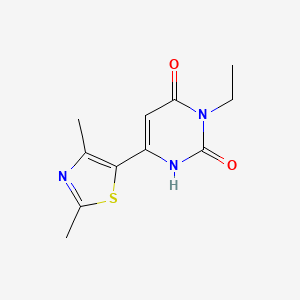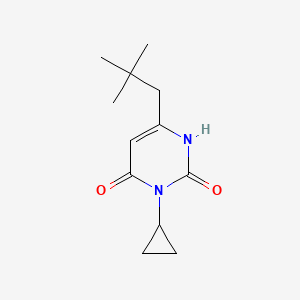
3-Cyclopropyl-6-(2,2-dimethylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Descripción general
Descripción
The compound “3-Cyclopropyl-6-(2,2-dimethylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a cyclopropyl group (a three-carbon ring), a 2,2-dimethylpropyl group (a five-carbon chain with two methyl groups on the second carbon), and a tetrahydropyrimidine-2,4-dione group (a six-membered ring with two nitrogen atoms and two carbonyl groups). The exact structure would depend on the specific locations of these groups on the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of the cyclopropyl group, the 2,2-dimethylpropyl group, and the tetrahydropyrimidine-2,4-dione group. These groups could affect properties like solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Organic Synthesis and Mechanistic Insights
One study focuses on the reaction of 5-(alkylaminomethylene)-6-methyleneperhydropyrimidine-2,4-dione intermediates with tropone, leading to the formation of ethanopyrido[2,3-ƒ]quinazolines and methanopyrimido[4′,5′:4,5]cyclohepta[1,2-b]azocines. This work provides valuable insights into cycloaddition reactions and their potential in synthesizing complex heterocyclic compounds (Kobayashi et al., 1995).
Novel Synthesis Methods
Research on the synthesis of pyrimidine derivatives, such as the novel reactions of 5-cyano-1,3-dimethyluracil leading to pyrido[2,3-d]pyrimidines, showcases innovative pathways to construct bicyclic compounds with potential biological activities (Su & Watanabe, 1982).
Catalysis and Green Chemistry
A study highlights the electrocatalytic cyclization of certain pyrimidine-diones to produce spirobarbituric dihydrofurans, emphasizing the role of green chemistry in synthesizing cyclic compounds with high yields and selectivity (Elinson et al., 2021).
Drug Discovery and Development
In drug discovery, the synthesis and investigation of pyrimidine derivatives, including 3-acyl-tetrahydropyridine-diones, have been explored for their chemical properties and potential pharmaceutical applications, indicating a broad interest in these compounds for therapeutic uses (Rubinov et al., 2008).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-cyclopropyl-6-(2,2-dimethylpropyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)7-8-6-10(15)14(9-4-5-9)11(16)13-8/h6,9H,4-5,7H2,1-3H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZIWNPFFDTHCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=CC(=O)N(C(=O)N1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-6-(2,2-dimethylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



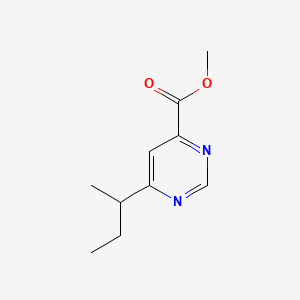
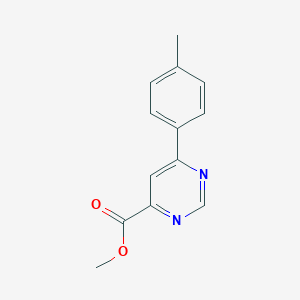
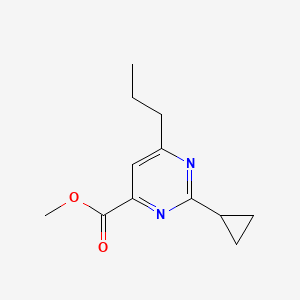
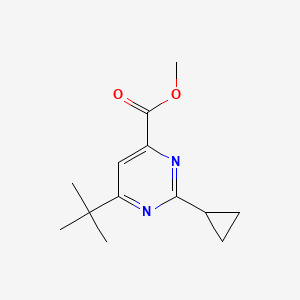
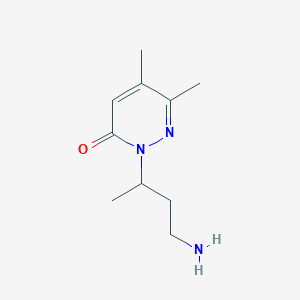
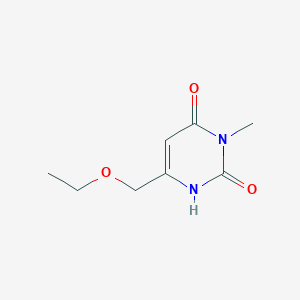
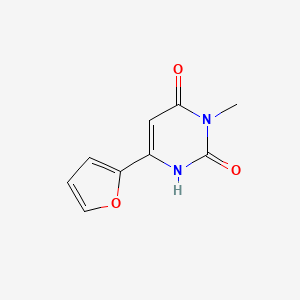

![Methyl 6-[(thiophen-3-yl)methyl]pyrimidine-4-carboxylate](/img/structure/B1484278.png)

